

# An In-depth Technical Guide to 7-Hydroxynaphthalene-1-carbonitrile

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## Compound of Interest

Compound Name: 7-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B090787

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## Introduction

**7-Hydroxynaphthalene-1-carbonitrile** is an aromatic organic compound belonging to the family of naphthols and nitriles. Its bifunctional nature, incorporating both a hydroxyl and a nitrile group on a naphthalene scaffold, makes it a molecule of interest in medicinal chemistry and materials science. The naphthalene core is a prevalent structure in many biologically active compounds and functional materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, a plausible synthetic route, and potential areas of application based on related structures.

## Molecular Structure and Identifiers

The core of **7-Hydroxynaphthalene-1-carbonitrile** consists of a naphthalene ring system. A hydroxyl (-OH) group is substituted at position 7, and a nitrile (-C≡N) group is at position 1.

Table 1: Chemical Identifiers for **7-Hydroxynaphthalene-1-carbonitrile**

Identifier	Value
IUPAC Name	<b>7-Hydroxynaphthalene-1-carbonitrile</b>
Synonyms	7-Hydroxy-1-naphthonitrile, 1-Cyano-7-naphthol[1]
CAS Number	19307-13-2[1]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> NO[1]
Molecular Weight	169.18 g/mol
InChI	InChI=1S/C11H7NO/c12-8-6-2-5-9-4-3-7(13)1-10(9)11(8)12/h1-6,13H

| SMILES | C1=CC(=CC2=C1C=CC(=C2)C#N)O |

## Physicochemical Properties

The physical and chemical properties of **7-Hydroxynaphthalene-1-carbonitrile** are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data for **7-Hydroxynaphthalene-1-carbonitrile**

Property	Value	Reference
Appearance	<b>White to off-white solid</b>	[2]
Melting Point	195-196 °C	[2]
Boiling Point (Predicted)	383.1 ± 15.0 °C	[2]
Density (Predicted)	1.28 ± 0.1 g/cm <sup>3</sup>	[2]
pKa (Predicted)	8.37 ± 0.40	[2]

| Storage Temperature| Room Temperature, Sealed in dry |[2] |

## Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of organic compounds. While specific experimental spectra for **7-Hydroxynaphthalene-1-carbonitrile** are not widely available, the expected spectral characteristics can be predicted based on its functional groups and aromatic structure.

Table 3: Predicted Spectroscopic Data for **7-Hydroxynaphthalene-1-carbonitrile**

Technique	Expected Observations
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons (6H): <b>Multiple signals in the range of <math>\delta</math> 7.0-8.5 ppm, showing complex splitting patterns (doublets, triplets, or multiplets) due to coupling between adjacent protons on the naphthalene ring.</b></li><li>- Hydroxyl Proton (1H): <b>A broad singlet, typically in the range of <math>\delta</math> 5.0-10.0 ppm, whose position is dependent on solvent and concentration.</b></li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons (10C): Signals expected between <math>\delta</math> 110-160 ppm. The carbon attached to the hydroxyl group (C7) would be significantly deshielded (around <math>\delta</math> 155-160 ppm), while the carbon attached to the nitrile group (C1) would be shielded relative to other quaternary carbons.</li><li>- Nitrile Carbon (1C): A characteristic signal in the range of <math>\delta</math> 115-125 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- O-H Stretch: A strong, broad absorption band in the region of 3550-3200 <math>\text{cm}^{-1}</math>.</li><li>- Aromatic C-H Stretch: Medium to weak bands above 3000 <math>\text{cm}^{-1}</math>.</li><li>- C<math>\equiv</math>N Stretch: A sharp, medium-intensity absorption band around 2230-2220 <math>\text{cm}^{-1}</math>.</li><li>- Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 <math>\text{cm}^{-1}</math> region.</li></ul>

| Mass Spectrometry | - Molecular Ion ( $M^+$ ): A prominent peak at  $m/z = 169$ , corresponding to the molecular weight. - Major Fragments: Expected fragmentation would involve the loss of CO

( $m/z = 141$ ) and HCN ( $m/z = 142$ ), which are common fragmentation pathways for phenolic nitriles. |

## Experimental Protocols

### Synthesis via Sandmeyer Reaction

A plausible and widely used method for the synthesis of aryl nitriles from primary aromatic amines is the Sandmeyer reaction.<sup>[2][3][4]</sup> This approach involves the diazotization of an amino group, followed by its displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Protocol: Synthesis of **7-Hydroxynaphthalene-1-carbonitrile** from 1-Amino-7-naphthol

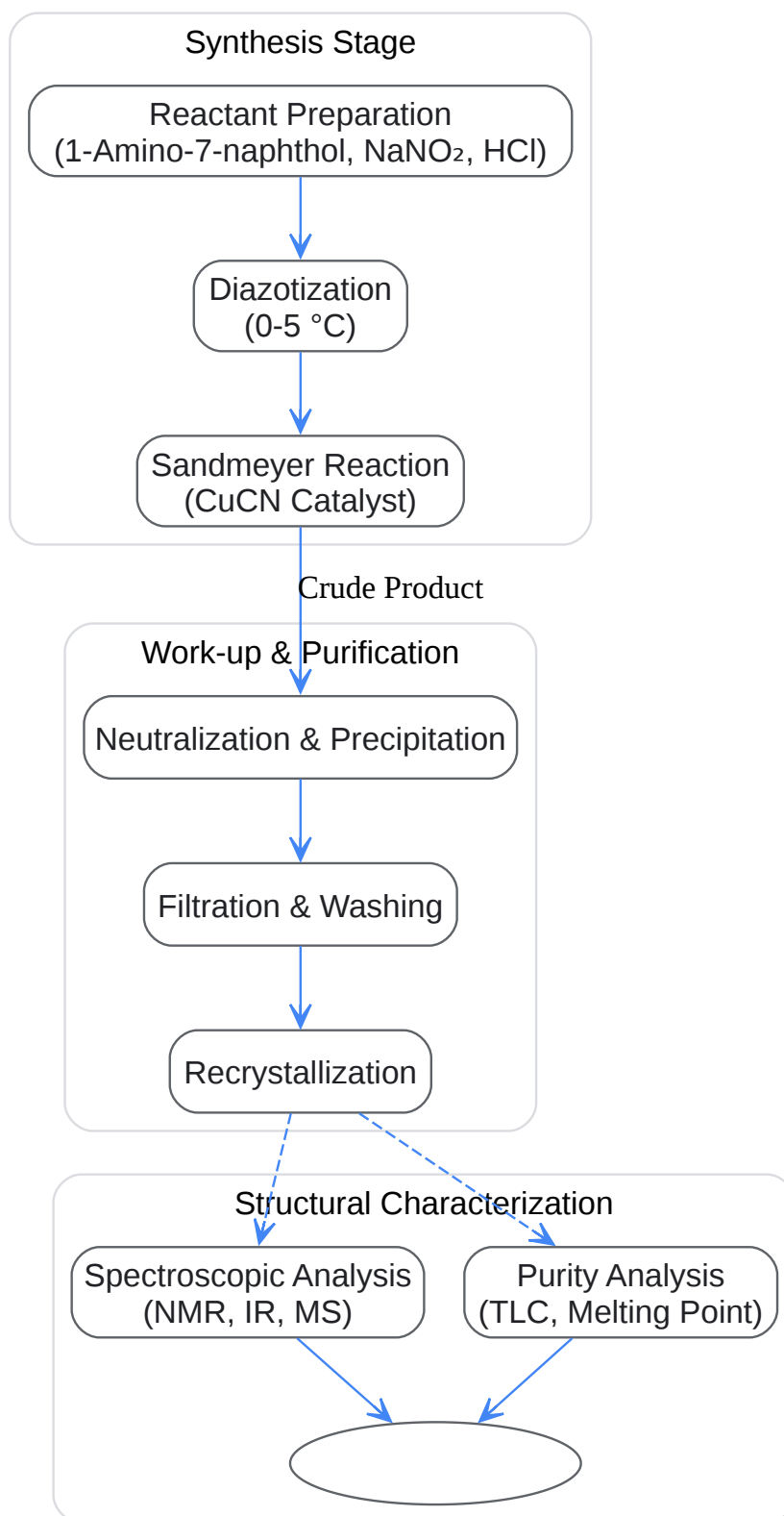
- Step 1: Diazotization of 1-Amino-7-naphthol
  - Dissolve 1-amino-7-naphthol in an aqueous solution of hydrochloric acid (HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise while maintaining the temperature below 5 °C.
  - Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution. The completion of the reaction can be checked using starch-iodide paper.
- Step 2: Cyanation (Sandmeyer Reaction)
  - In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex,  $[\text{Cu}(\text{CN})_2]^-$ .
  - Cool the copper cyanide solution to 0-5 °C.
  - Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Step 3: Work-up and Purification
  - Cool the reaction mixture and neutralize it with a suitable base, such as sodium carbonate, to precipitate the crude product.
  - Filter the solid product, wash it thoroughly with water to remove inorganic salts, and then dry it.
  - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene) to obtain pure **7-Hydroxynaphthalene-1-carbonitrile**.

## Mandatory Visualizations

### Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like **7-Hydroxynaphthalene-1-carbonitrile**.<sup>[5]</sup> This process ensures the final product is of high purity and its structure is correctly identified.<sup>[6]</sup>

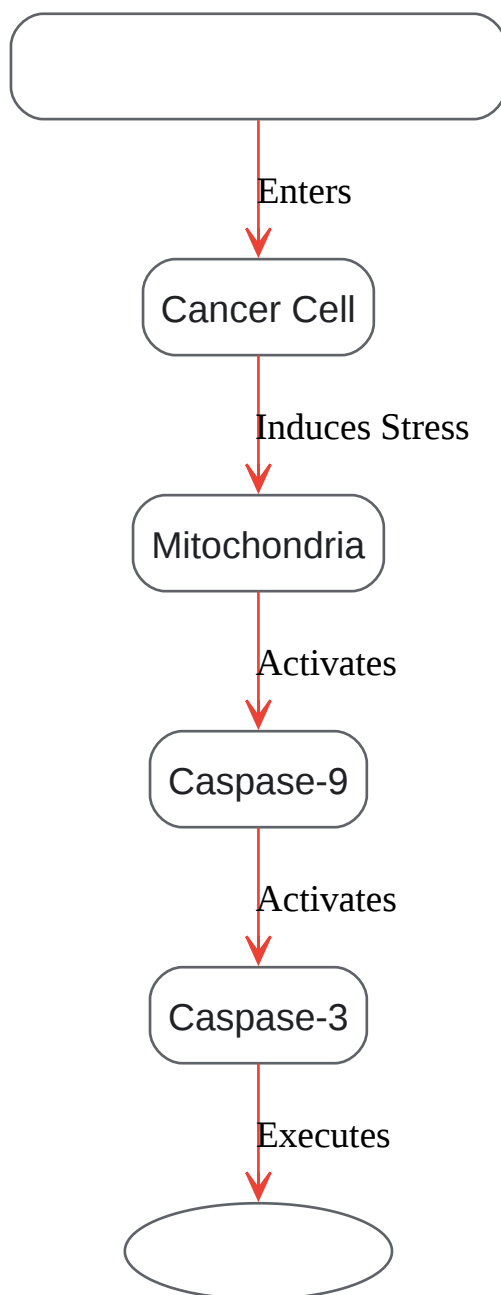


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*Workflow for Synthesis and Characterization.*

## Hypothetical Signaling Pathway for Related Naphthalene Compounds

While the specific biological activity of **7-Hydroxynaphthalene-1-carbonitrile** is not well-documented, many naphthalene derivatives have shown potential as anticancer agents.[7] For instance, some related compounds induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, hypothetical apoptosis pathway that could be modulated by such compounds.



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*Hypothetical Apoptosis Induction Pathway.*

## Potential Applications and Future Research

Given the functionalities present in **7-Hydroxynaphthalene-1-carbonitrile**, it can be considered a valuable building block for more complex molecules.

- **Drug Development:** The hydroxynaphthalene scaffold is present in compounds with anti-inflammatory, antimicrobial, and anticancer properties.[7] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization to explore new therapeutic agents.
- **Materials Science:** Naphthalene derivatives are used in the synthesis of dyes, organic light-emitting diodes (OLEDs), and liquid-crystal polymers.[8] The polarity and rigidity of this molecule could be exploited in the design of novel functional materials.

Future research should focus on the experimental validation of the compound's properties, optimization of its synthesis, and a thorough investigation into its biological activities to unlock its full potential.

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